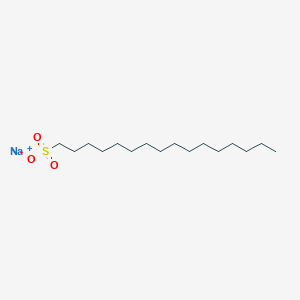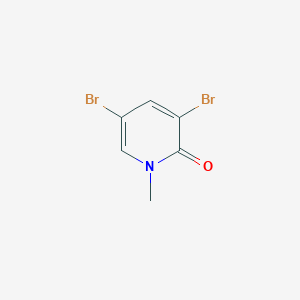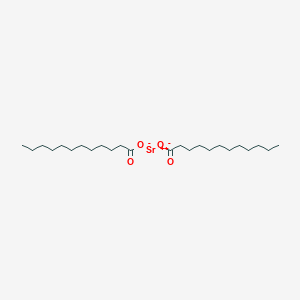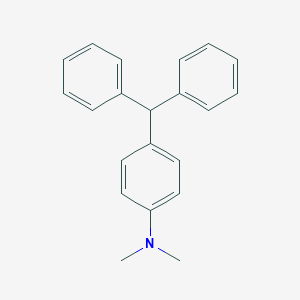
1-Hexadecanesulfonic acid sodium salt
Overview
Description
Mechanism of Action
Target of Action
1-Hexadecanesulfonic acid sodium salt, also known as Sodium 1-hexadecanesulfonate or Sodium Cetylsulfonate, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The compound acts as an emulsifier during the reverse iodine transfer – emulsion polymerization of styrene . Emulsifiers are substances that stabilize an emulsion by increasing its kinetic stability. They do this by decreasing the surface tension at the interface of the emulsion droplets.
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which can influence its bioavailability and distribution.
Result of Action
This compound was used to study the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane) . Crosslinking is a process that can alter the physical properties of polymers, making them more stable and resistant to chemical and thermal degradation.
Biochemical Analysis
Biochemical Properties
The role of 1-Hexadecanesulfonic acid sodium salt in biochemical reactions is primarily as an emulsifier . It interacts with various biomolecules to facilitate the formation of emulsions, which are mixtures of two immiscible liquids . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Molecular Mechanism
It is known to act as an emulsifier, facilitating the formation of emulsions by reducing the surface tension between two immiscible liquids
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanesulfonic acid sodium salt is typically synthesized through the sulfonation of hexadecane.
Industrial Production Methods: In industrial settings, the production of 1-hexadecanesulfonic acid, sodium salt involves large-scale sulfonation reactors where hexadecane is treated with sulfur trioxide (SO₃) gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the sulfonic acid group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the sulfonic acid group to a sulfonate.
Major Products Formed:
Substitution Reactions: Products include various sulfonate derivatives.
Oxidation Reactions: Products include sulfonic acids with higher oxidation states.
Reduction Reactions: Products include sulfonates and other reduced forms.
Scientific Research Applications
1-Hexadecanesulfonic acid sodium salt has a wide range of applications in scientific research:
Biology: It is employed in high-performance capillary electrophoresis for the analysis of peptides.
Medicine: It is used in the formulation of various pharmaceutical products due to its surfactant properties.
Industry: It is utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter hydrocarbon chain.
Sodium octanesulfonate: A similar compound with a shorter hydrocarbon chain.
Sodium decanesulfonate: Another related compound with a different chain length.
Uniqueness: 1-Hexadecanesulfonic acid sodium salt is unique due to its longer hydrocarbon chain, which provides enhanced emulsification and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action .
Properties
CAS No. |
15015-81-3 |
|---|---|
Molecular Formula |
C16H34NaO3S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |
InChI Key |
ZNHNOZBMSGSAGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15015-81-3 |
Pictograms |
Irritant |
Related CAS |
15015-81-3 (hydrochloride salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 1-hexadecanesulfonate in the synthesis of amphiphilic diblock copolymers as described in the abstract?
A1: The abstract mentions that Sodium 1-hexadecanesulfonate was "used as received" []. This suggests it likely functions as a surfactant in the emulsion polymerization process. Surfactants help stabilize the emulsion by reducing surface tension between the aqueous and organic phases, allowing for controlled polymerization and particle size distribution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















